molecular formula C15H21NO3 B2476314 N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 1216381-53-1

N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2476314
CAS RN: 1216381-53-1
M. Wt: 263.337
InChI Key: QIQIPUCMPFZNLB-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)acetamide, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective cannabinoid receptor agonists, which interact with the endocannabinoid system in the body.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, such as acetochlor and metolachlor, have been extensively studied for their metabolism in both human and rat liver microsomes. These studies reveal complex metabolic pathways that lead to the production of DNA-reactive compounds, suggesting a potential area of research for similar acetamide compounds in understanding their biotransformation and possible implications for human health (Coleman et al., 2000).

Chemoselective Acetylation of Aminophenols

The chemoselective acetylation of aminophenols to produce acetamide intermediates is critical for synthesizing various pharmaceuticals, including antimalarial drugs. This process highlights the importance of acetamide compounds in drug synthesis and the potential for N-((1-hydroxycyclopentyl)methyl)-2-(4-methoxyphenyl)acetamide to serve as an intermediate in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Silylation of Acetamide Derivatives

The interaction of N-(2-hydroxyphenyl)acetamide with dichlorosilanes leading to the formation of silaheterocyclic compounds indicates the versatility of acetamide derivatives in synthesizing novel heterocyclic compounds. This suggests potential applications in materials science and organic synthesis for related acetamide compounds (Lazareva et al., 2017).

Adsorption, Mobility, and Activity of Acetamide Herbicides

Studies on the environmental behavior of acetamide herbicides, such as acetochlor and metolachlor, provide insights into the adsorption, mobility, and degradation patterns of these compounds in soil and aquatic environments. This knowledge is essential for assessing the environmental impact of similar compounds and their safe use in agriculture (Banks & Robinson, 1986).

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-19-13-6-4-12(5-7-13)10-14(17)16-11-15(18)8-2-3-9-15/h4-7,18H,2-3,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQIPUCMPFZNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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